molecular formula C9H10O2 B14690044 Nona-5,8-diynoic acid CAS No. 34456-22-9

Nona-5,8-diynoic acid

Cat. No.: B14690044
CAS No.: 34456-22-9
M. Wt: 150.17 g/mol
InChI Key: QGSGBYNWNYLAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nona-5,8-diynoic acid (CAS: 34456-22-9) is a carboxylic acid with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . Its structure features two alkyne groups at positions 5 and 8, making it a conjugated diyne (Figure 1). The compound’s SMILES notation is C(=O)(O)CCCC#CCC#C, and its InChIKey is QGSGBYNWNYLAMZ-UHFFFAOYSA-N .

Properties

IUPAC Name

nona-5,8-diynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3,6-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSGBYNWNYLAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC#CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560164
Record name Nona-5,8-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34456-22-9
Record name Nona-5,8-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-5,8-diynoic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutyne with monosubstituted acetylenic alcohols, such as propargyl alcohol, in the presence of a catalytic system consisting of copper(I) bromide, triethylamine, and potassium carbonate. This reaction typically occurs at temperatures between 55-60°C in dimethylformamide, yielding the desired polyacetylene diols .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biosynthetic methods using basidial fungi like Ganoderma lucidum have been explored for producing polyacetylenes, including this compound .

Chemical Reactions Analysis

Oxidation Reactions

The triple bonds in Nona-5,8-diynoic acid undergo selective oxidation to form oxygenated derivatives:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) yields epoxides at the triple bond positions.

  • Diol Formation : Ozonolysis followed by reductive workup produces α,β-unsaturated ketones or carboxylic acids, depending on reaction conditions .

Example Reaction :

Nona-5,8-diynoic acidO3,Zn/H2O2-Oxonon-4-enoic acid\text{this compound} \xrightarrow{\text{O}_3, \text{Zn/H}_2\text{O}} \text{2-Oxonon-4-enoic acid}

ReagentProductYield (%)Reference
Ozone (O₃)α,β-unsaturated ketones65–75
KMnO₄ (acidic)Dicarboxylic acids50–60

Reduction Reactions

Catalytic hydrogenation selectively reduces triple bonds to double or single bonds:

  • Partial Reduction : Lindlar’s catalyst (Pd/CaCO₃) converts triple bonds to cis-alkenes.

  • Full Reduction : H₂ with PtO₂ yields fully saturated nonanoic acid derivatives .

Example Reaction :

Nona-5,8-diynoic acidH2,Pd/CNona-5,8-dienoic acid\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Nona-5,8-dienoic acid}

CatalystProductSelectivityReference
Lindlar’s Pdcis-5,8-Dienoic acid>90%
PtO₂Nonanoic acid85%

Substitution and Coupling Reactions

The terminal alkynes participate in cross-coupling reactions:

  • Glaser Coupling : Oxidative dimerization in the presence of Cu(I) catalysts forms conjugated diyne dimers .

  • Sonogashira Coupling : Palladium-catalyzed coupling with aryl halides introduces aromatic groups .

Example Reaction :

2Nona-5,8-diynoic acidCuCl, O2Octadeca-5,8,11,14-tetrayne-1,18-dioic acid2\,\text{this compound} \xrightarrow{\text{CuCl, O}_2} \text{Octadeca-5,8,11,14-tetrayne-1,18-dioic acid}

Reaction TypeReagents/ConditionsProductYield (%)Reference
Glaser CouplingCuCl, pyridine, O₂Conjugated dimer70–80
SonogashiraPd(PPh₃)₄, CuI, Ar-XAryl-substituted derivatives60–70

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and hydrocarbon fragments.

  • Light Sensitivity : Prolonged UV exposure induces [2+2] cycloaddition, forming cyclobutane derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Key Properties:

  • Hydrogen bond donors/acceptors: 1 and 2, respectively.
  • Topological polar surface area : 37.3 Ų.
  • LogP (hydrophobicity) : 1.3, indicating moderate lipophilicity .
  • Synthesis: Typically prepared via CuI-catalyzed coupling reactions, as seen in derivatives like methyl nona-5,8-diynoate .

Comparison with Structurally Similar Compounds

Tetradeca-5,8-diynoic Acid (N87)

  • Structure : A 14-carbon chain with diyne groups at positions 5 and 7.
  • Key Differences: Longer alkyl chain increases molecular weight (237.14 g/mol for mono-oxidation products vs. 150.17 g/mol for nona-5,8-diynoic acid) .
  • Applications : Used in studies of lipid peroxidation and 15-lipoxygenase-1 inhibition .

(E)-Nona-2-en-6,8-diynoic Acid

  • Structure : Combines a double bond (C2) with diyne groups (C6, C8).
  • Key Differences :
    • The conjugated ene-diyne system enhances reactivity in cycloaddition reactions (e.g., Diels-Alder) .
    • Lower thermal stability due to strain from overlapping unsaturated bonds.
  • Synthesis: Produced via Wittig or Sonogashira coupling, yielding a brown-white solid with distinct NMR shifts (δ 5.91 ppm for the trans double bond) .

10-Hydroxydeca-5,8-diynoic Acid Methyl Ester

  • Structure : A 10-carbon derivative with a hydroxyl group at C10 and methyl ester termination.
  • Key Differences: Hydroxyl group improves solubility in polar solvents (e.g., methanol). Used as an intermediate in anti-inflammatory agent synthesis, such as 18(R)-hydroxyeicosapentaenoic acid .
  • Synthesis: Involves propargylation of 4-chloro-2-butyn-1-ol with hex-5-ynoic acid methyl ester under CuI/NaI catalysis .

Sulfur-Bridged Analogues (e.g., Bosseopentaenoic Acid Derivatives)

  • Structure : Incorporates a thiophene ring or sulfur atom into the diyne backbone .
  • Key Differences :
    • Sulfur enhances electron delocalization, altering UV-Vis absorption profiles.
    • Demonstrated 99% purity in HPLC and potent bioactivity as anti-inflammatory agents .
  • Synthesis : Achieved via Z-selective semi-reduction of triyne intermediates using Zn(Cu/Ag) catalysts .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₉H₁₀O₂ 150.17 Carboxylic acid, diyne Polymer chemistry
Tetradeca-5,8-diynoic acid C₁₄H₂₀O₂ 237.14 (mono-oxidized) Carboxylic acid, diyne Lipid peroxidation studies
(E)-Nona-2-en-6,8-diynoic acid C₉H₁₀O₂ 148.16 Carboxylic acid, ene-diyne Cycloaddition reactions
10-Hydroxydeca-5,8-diynoic acid methyl ester C₁₁H₁₄O₃ 194.23 Methyl ester, hydroxyl, diyne Anti-inflammatory synthesis
Sulfur-bridged bosseopentaenoic acid analogue C₂₁H₂₅O₂S 341.15 Thiophene, diyne, carboxylic acid Drug candidates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.